molecular formula C13H12N4O5S B8530026 N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide CAS No. 75753-05-8

N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide

Cat. No.: B8530026
CAS No.: 75753-05-8
M. Wt: 336.33 g/mol
InChI Key: GWHUNEBMADOEQF-UHFFFAOYSA-N
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Description

N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H12N4O5S and its molecular weight is 336.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

75753-05-8

Molecular Formula

C13H12N4O5S

Molecular Weight

336.33 g/mol

IUPAC Name

N-[4-[(3-nitrophenyl)sulfonylamino]anilino]formamide

InChI

InChI=1S/C13H12N4O5S/c18-9-14-15-10-4-6-11(7-5-10)16-23(21,22)13-3-1-2-12(8-13)17(19)20/h1-9,15-16H,(H,14,18)

InChI Key

GWHUNEBMADOEQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NNC=O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

15.1 g of 2-(4-aminophenyl)-1-formylhydrazine and 14 ml of triethylamine were dispersed in 50 ml of acetonitrile. To the dispersion, a solution containing 50 ml of acetonitrile and 22.1 g of 3-nitrobenzenesulfonyl chloride was added dropwise while stirring at room temperature. After heating at 60° C. for 2 hours, the reaction mixture was cooled and then poured into water. The resulting crystals were collected by filtration. 15 g of the object compound was obtained.
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15.1 g
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reactant
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14 mL
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50 mL
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22.1 g
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50 mL
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Synthesis routes and methods II

Procedure details

1 1 of N,N-dimethylacetoamide, 880 g of acetonitrile, and 285 g of triethylamine were added to and dissolved in 426 g of 2-(4-aminophenyl)-1-formylhydrazine under an atmosphere of nitrogen. The solution was cooled to -5° C., and 625 g of meta-nitrobenzenesulfonyl chloride was gradually added to the solution. During the addition, the mixture was agitated under cooling so that the temperature did not exceed -5° C. The resultant mixture was cooled at a temperature below -5° C. for 1.5 hours, then the temperature thereof was raised to a room temperature. Extraction was performed with 12 l of ethyl acetate and 12 l of saturated salt water. The organic layer was separated and then concentrated to 6 l. 3 l of n-hexane was added to the concentrate, and the obtained mixture was agitated at a room temperature for 30 minutes. The produced crystals were filtered off and washed with 500 g of ethyl acetate.
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880 g
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285 g
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625 g
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resultant mixture
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426 g
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